Sodium dibutyl phosphate

Description

Significance in Diverse Chemical Systems and Industrial Processes

Sodium dibutyl phosphate (B84403) and its parent compound, dibutyl phosphate (DBP), are notable for their versatility. A primary application lies in its function as a corrosion inhibitor. nih.govsemanticscholar.org It is particularly effective in protecting aluminum alloys, such as AA2024-T3, where it can form a protective film on the metal's surface. semanticscholar.orgscispace.comarabjchem.org The mechanism often involves the cerium salt of dibutyl phosphate, Ce(DBP)3, which has been shown to offer superior protection compared to other inhibitors like cerium chloride. semanticscholar.orgscispace.com This protective action is attributed to the formation of a cerium-containing layer on the alloy's surface. scispace.com The inhibiting film's deposition appears to be enhanced in the presence of chloride ions. scispace.com

Another significant industrial application is in solvent extraction processes, particularly within the nuclear industry for the reprocessing of spent nuclear fuel. osti.goviaea.orgresearchgate.net Dibutyl phosphate is a known degradation product of tributyl phosphate (TBP), a primary extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process. osti.govresearchgate.net The presence of DBP can impact the efficiency of the extraction process. osti.govresearchgate.net

Furthermore, dibutyl phosphate is utilized as a surfactant due to its wetting, emulsification, and lubricating properties. ncats.io It also serves as a catalyst in organic synthesis, for instance, in the cross-linking of paints. oecd.org The compound and its derivatives are also explored for their potential in advanced metal extraction techniques, including the recovery of valuable metals from spent batteries. rockchemicalsinc.com

Historical Context of Dibutyl Phosphate and its Sodium Salt Studies

The study of dialkyl phosphate esters, including dibutyl phosphate, began to gain momentum in the 1950s, driven by an interest in their surfactant and metal-chelating properties. A significant body of early research on dibutyl phosphate is linked to the nuclear industry and the PUREX process, which was developed for reprocessing irradiated reactor fuels. acs.org It was discovered that tributyl phosphate (TBP), the solvent used in this process, degrades over time due to exposure to acid and radiation, forming dibutyl phosphate (DBP) as a principal byproduct. osti.govresearchgate.net

This degradation was found to be problematic as DBP is a powerful extractant for certain fission products like zirconium, complicating their separation from uranium and plutonium. osti.gov Consequently, much of the initial research focused on understanding the formation of DBP, its effects on the extraction process, and methods for its removal from the solvent. osti.govresearchgate.netresearchgate.net Methods were developed to wash the spent solvent with solutions like sodium carbonate to remove the DBP. researchgate.net The synthesis of dibutyl phosphate was also explored, with one method involving the dealkylation of tributyl phosphate under alkaline conditions to yield sodium dibutyl phosphate, which is then acidified.

Current Research Trajectories and Future Directions for this compound

Current research on this compound and its parent compound continues to build upon its established applications while exploring new frontiers. A significant area of focus remains its role as a corrosion inhibitor. semanticscholar.orgscispace.comarabjchem.org Studies are investigating its effectiveness on various metal alloys and in different corrosive environments, often in combination with other elements like rare earth metals to create hybrid inhibitors. semanticscholar.orgscispace.com

In the realm of materials science, there is growing interest in using organophosphates for the development of advanced materials. camachem.com This includes leveraging their properties for applications in catalysis and renewable energy technologies. camachem.com The future of dibutyl phosphate also lies in enhancing its role in advanced metal extraction and recycling processes. rockchemicalsinc.com With the increasing demand for rare earth elements and the need for sustainable sources of metals like lithium and cobalt for batteries, the use of DBP as a selective extractant is a promising area of research. rockchemicalsinc.com

Furthermore, the development of more environmentally friendly and biodegradable chemical formulations is a key trend. rockchemicalsinc.com Research is being directed towards incorporating dibutyl phosphate into biodegradable lubricants and other products to reduce their environmental impact. rockchemicalsinc.com The study of the fundamental interactions of dibutyl phosphate at interfaces, for instance, with different cations, is also an active area of research that can provide insights for optimizing its performance in various applications. aip.org

Chemical and Physical Properties of Dibutyl Phosphate and this compound

| Property | Dibutyl Phosphate | This compound |

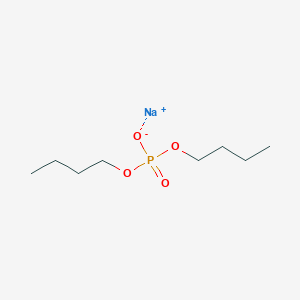

| Molecular Formula | C8H19O4P chembk.comontosight.ai | C8H18NaO4P nih.govguidechem.com |

| Molecular Weight | 210.21 g/mol chembk.com | 232.19 g/mol nih.govguidechem.com |

| Appearance | Colorless to pale-amber liquid ontosight.aiguidechem.com | Pale-amber liquid or oil guidechem.com |

| CAS Number | 107-66-4 chembk.com | 16298-74-1 nih.govguidechem.com |

| Water Solubility | Limited solubility ontosight.ai | Soluble (1.72 x 10^4 mg/L at 25°C) guidechem.com |

Synthesis Methods for Dibutyl Phosphate

| Method | Description |

| From Phosphorous Acid and n-Butanol | This method involves the reaction of phosphorous acid with n-butanol. Optimal conditions have been identified as a reaction temperature of 125-135°C and a molar ratio of n-butanol to phosphorous acid of 3.6, yielding approximately 68% dibutyl phosphate. researchgate.net |

| From Tributyl Phosphate | Dibutyl phosphate can be synthesized through the dealkylation of tributyl phosphate (TBP) under alkaline conditions. For example, refluxing TBP with sodium hydroxide (B78521) yields this compound, which is then acidified to produce DBP. |

| From Alkyl Chlorophosphate | A general procedure involves dissolving the corresponding alkyl chlorophosphate in a solvent like tetrahydrofuran, followed by the dropwise addition of aqueous sodium hydroxide at 0°C. The resulting mixture is then processed to isolate the dialkyl hydrogen phosphate. chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16298-74-1 |

|---|---|

Molecular Formula |

C8H18NaO4P |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

sodium;dibutyl phosphate |

InChI |

InChI=1S/C8H19O4P.Na/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

YEQCNBCFZFWPKX-UHFFFAOYSA-M |

SMILES |

CCCCOP(=O)([O-])OCCCC.[Na+] |

Isomeric SMILES |

CCCCOP(=O)([O-])OCCCC.[Na+] |

Canonical SMILES |

CCCCOP(=O)([O-])OCCCC.[Na+] |

Other CAS No. |

16298-74-1 |

Pictograms |

Corrosive; Irritant |

Related CAS |

107-66-4 (Parent) |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of Sodium Dibutyl Phosphate Formation

Synthetic Methodologies for Dibutyl Phosphate (B84403) and its Sodium Salt

Several laboratory and industrial methods exist for the synthesis of dibutyl phosphate and its corresponding sodium salt.

The synthesis of dibutyl phosphate from phosphorous acid and n-butanol has been investigated. researchgate.netscientific.netepa.gov This method involves the direct esterification of phosphorous acid with n-butanol. Key parameters influencing this reaction include the molar ratio of the reactants, reaction temperature, and reaction time. researchgate.netscientific.netepa.gov

Research has shown that optimal conditions for this synthesis involve a specific temperature range and reactant ratio to maximize the yield of dibutyl phosphate. researchgate.netscientific.net For instance, one study identified the best temperature to be between 125-135°C with a mole ratio of n-butanol to phosphorous acid of 3.6. researchgate.netscientific.netepa.gov Under these conditions, a yield of 68% was achieved after a reaction time of 3 hours without a catalyst. researchgate.netscientific.netepa.gov

The reaction proceeds through the esterification of the P-OH groups of phosphorous acid with the hydroxyl groups of n-butanol. The general reaction can be represented as:

P(OH)₃ + 2 C₄H₉OH → (C₄H₉O)₂P(O)H + 2 H₂O

It is important to note that this reaction can also produce monobutyl phosphate and tributyl phosphite (B83602) as byproducts, depending on the reaction conditions.

Another significant route for synthesizing dibutyl phosphate involves the reaction of n-butanol with phosphorus oxychloride (POCl₃). google.comgoogle.comwho.inthwb.gov.in This method is also used for the industrial production of tributyl phosphate (TBP), where dibutyl phosphate can be an intermediate or a byproduct. who.inthwb.gov.in

POCl₃ + 3 C₄H₉OH → PO(OC₄H₉)₃ + 3 HCl hwb.gov.in

Dibutyl phosphate is formed when the reaction is controlled to substitute only two chlorine atoms, or it can be present as an impurity in the TBP synthesis. The process typically involves synthesis, curing, acid discharging, alkali washing, acid washing, and refining steps to obtain the final product. google.com

A patented method highlights the production of dibutyl phosphate by reacting butanol and phosphorus oxychloride, followed by a series of purification steps. google.com This process is designed to be efficient by reducing intermediate steps and minimizing waste. google.com

Sodium dibutyl phosphate is readily prepared by the neutralization of dibutyl phosphoric acid (HDBP) with a stoichiometric amount of sodium hydroxide (B78521) (NaOH). osti.gov This is a straightforward acid-base reaction.

The reaction is as follows:

(C₄H₉O)₂P(O)OH + NaOH → (C₄H₉O)₂P(O)ONa + H₂O

This method is often used to prepare solutions of this compound for various applications. For example, in one study, this compound solutions were prepared by mixing stoichiometric amounts of sodium hydroxide with dibutyl phosphoric acid. osti.gov Similarly, the synthesis of sodium dibutyl dithiophosphate (B1263838) involves the neutralization of dibutyl dithiophosphoric acid with sodium hydroxide. google.com

Formation as a Degradation Product in Tri-n-butyl Phosphate (TBP) Systems

Dibutyl phosphate is a well-known degradation product of tri-n-butyl phosphate (TBP), particularly in the context of nuclear fuel reprocessing where TBP is used as a solvent. iaea.orgiaea.orgtandfonline.comresearchgate.net Its formation can adversely affect the efficiency of extraction processes. researchgate.net

The degradation of TBP into dibutyl phosphate (DBP) and monobutyl phosphate (MBP) occurs through two primary mechanisms: radiolysis and hydrolysis. iaea.orgtandfonline.comresearchgate.net

Radiolysis: In environments with ionizing radiation, such as in nuclear fuel reprocessing, TBP molecules can be broken down. iaea.orgiaea.org This process can lead to the cleavage of the C-O bond, resulting in the formation of DBP. doi.org The G-value, which represents the number of molecules formed per 100 eV of absorbed energy, for DBP formation varies depending on the conditions. tandfonline.com

Hydrolysis: TBP can also undergo hydrolysis, a reaction with water, which is catalyzed by acids or alkalis. iaea.org In the acidic conditions often present in TBP systems, acid-catalyzed hydrolysis is a significant pathway for DBP formation. iaea.org This reaction involves the stepwise cleavage of the ester bonds of TBP. iaea.org

Both radiolysis and hydrolysis can occur simultaneously in TBP systems, and their relative contributions to DBP formation depend on the specific conditions. iaea.orgresearchgate.net Studies have shown that DBP is the principal degradation product at lower temperatures, while significant amounts of MBP can also form at higher temperatures. iaea.org

The rate of dibutyl phosphate formation from TBP degradation is significantly influenced by both acid concentration and temperature. iaea.orgosti.gov

Acid Concentration: Higher concentrations of nitric acid generally increase the rate of TBP hydrolysis, leading to a higher rate of DBP formation. iaea.org However, the relationship can be complex, as nitric acid can also have a protective effect on TBP under certain radiolytic conditions. tandfonline.com The rate of DBP formation has been observed to be faster in the aqueous phase than in the organic phase, even though the solubility of TBP in the aqueous phase is low. osti.gov

Temperature: The degradation rate of TBP, and consequently the formation rate of DBP, is strongly dependent on temperature. iaea.orgosti.gov An increase in temperature significantly accelerates both the hydrolytic and radiolytic degradation of TBP. iaea.orgosti.gov For instance, one study reported a dramatic increase in the TBP degradation rate as the temperature was raised from 25°C to 80°C. iaea.orgosti.gov

The following table summarizes the effect of temperature on the rate of TBP degradation, which directly correlates with DBP formation.

| Temperature (°C) | TBP Degradation Rate (mg Pu/L·h) in 0.68 M HNO₃ | TBP Degradation Rate (mg Pu/L·h) in 0.68 M HNO₃ with ~20 g/L Pu |

| 25 | 0.125 | 2.46 |

| 50 | Not specified | Not specified |

| 80 | 47.9 | 127.1 |

| Data sourced from a study on alpha radiolysis and hydrolysis of tributyl phosphate. The degradation rate is indicated by the complexation of plutonium by degradation products. iaea.orgosti.gov |

Autocatalytic Phenomena in Multiphase Hydrolysis Reactions

The alkaline hydrolysis of tributyl phosphate (TBP), particularly in a multiphase system involving a hydrocarbon diluent, does not follow simple second-order kinetics. rsc.org Instead, it exhibits a distinct autocatalytic behavior, characterized by an initial induction period followed by a significant acceleration in the reaction rate. rsc.orgresearchgate.net This phenomenon is intrinsically linked to the phase behavior of the reaction mixture.

The process typically begins with two liquid phases: an organic phase containing TBP dissolved in a hydrocarbon diluent (like n-dodecane or kerosene) and an aqueous phase of concentrated sodium hydroxide. rsc.orguitm.edu.my As the hydrolysis reaction commences, a third phase begins to form, which is central to the autocatalysis. rsc.orgresearchgate.net

The autocatalysis arises because this newly formed third phase, consisting mainly of the product this compound (NaDBP), acts as a more effective medium for the reaction. rsc.org It possesses the crucial property of being able to dissolve appreciable concentrations of both the organic reactant, TBP, and the aqueous reactant, sodium hydroxide. rsc.orgresearchgate.net By bringing the reactants together within this single phase, the reaction rate is enhanced.

As the hydrolysis continues, the volume of this third, product-rich phase steadily increases, while the volumes of the initial organic and aqueous phases diminish. rsc.orgresearchgate.net This growth of the third phase creates a positive feedback loop: more product leads to a larger reaction medium, which in turn accelerates the formation of more product. This self-accelerating cycle is the hallmark of autocatalysis in this system. rsc.org Eventually, the reaction can result in the complete conversion of TBP into its water-soluble hydrolysis products. researchgate.netresearchgate.net

The table below summarizes the roles of the different phases during the autocatalytic hydrolysis of TBP.

| Phase | Initial Composition | Role in Autocatalysis |

| Organic Phase | Tributyl Phosphate (TBP) in Hydrocarbon Diluent | Serves as the primary reservoir for the TBP reactant. rsc.org |

| Aqueous Phase | Concentrated Sodium Hydroxide (NaOH) in Water | Provides the hydroxide ions necessary for the hydrolysis reaction. rsc.org |

| Third Phase (Formed during reaction) | Primarily this compound (NaDBP), with dissolved TBP, NaOH, n-butanol, and water. | Acts as the locus of the reaction, dissolving both organic and aqueous reactants to bring them into contact and accelerate the hydrolysis rate. Its increasing volume drives the autocatalysis. rsc.orgresearchgate.net |

Solution Chemistry and Supramolecular Assembly of Sodium Dibutyl Phosphate

Aggregation Behavior in Aqueous Solutions

Sodium dibutyl phosphate (B84403), an amphiphilic molecule, exhibits complex aggregation behavior in aqueous solutions, leading to the formation of molecular aggregates. The nature and characteristics of these aggregates are influenced by factors such as concentration and the presence of specific ions.

In aqueous solutions, sodium dibutyl phosphate molecules self-assemble into larger structures, a behavior driven by the hydrophobic interactions between the butyl chains and the hydrophilic nature of the phosphate head groups. The formation of these molecular aggregates has been investigated using various techniques, including NMR and ESR spectroscopy. These studies provide insights into the structure and dynamics of the aggregates.

While detailed characterization of these aggregates, such as their precise size and shape, is an area of ongoing research, the formation of distinct aggregate structures is a well-established phenomenon for amphiphilic molecules of this nature. The critical micelle concentration (CMC) is a key parameter that defines the concentration at which these aggregates begin to form. For many surfactants, the CMC is a well-defined value; however, for this compound, this value is not extensively reported in the literature, suggesting a potentially more complex or gradual aggregation process.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈NaO₄P |

| Molecular Weight | 232.19 g/mol |

| Appearance | Liquid |

The mean aggregation number represents the average number of individual surfactant molecules that come together to form a single aggregate or micelle. This parameter is fundamental to understanding the size and properties of the supramolecular assemblies. For many common surfactants, the mean aggregation number can be determined experimentally using techniques such as fluorescence quenching, light scattering, or small-angle neutron scattering.

The interaction of alkali metal ions with the phosphate head groups of this compound plays a significant role in the aggregation process. NMR relaxation studies have shown that sodium ions have a greater tendency to interact with the dibutyl phosphate ions compared to potassium ions, leading to the formation of ion-aggregates.

This enhanced interaction with sodium ions also affects the surrounding water molecules. The rotational motion of water molecules is more restricted in the this compound system compared to the potassium system. This restriction of water molecule movement is closely linked to the extent of aggregation of dibutyl phosphate. Viscosity measurements have corroborated these findings, showing a correlation between the restriction of water molecule motion and the degree of aggregation.

Interfacial Phenomena and Adsorption Studies

This compound, as a surfactant, is active at interfaces, such as the air-water interface. Its behavior at these interfaces is influenced by the presence and nature of counter-ions in the aqueous phase.

The partitioning and interaction of dibutyl phosphate molecules at the air-aqueous interface are subject to specific ion effects, as described by the Hofmeister series. Studies using vibrational sum frequency generation spectroscopy have revealed how different cations (Cs⁺, Na⁺, Li⁺, and Mg²⁺) influence the interfacial behavior of dibutyl phosphate.

At low ionic strengths (e.g., 1 mM), the counter-cations partially screen the negative charge at the interface created by the dibutyl phosphate anions in an order that follows the direct Hofmeister series. This screening modulates the electrostatic interactions at the interface.

At higher ionic strengths (e.g., 1 M), the interfacial electric field is more effectively neutralized. Under these conditions, the specific interactions between the cations and the dibutyl phosphate head group, as well as the hydration properties of the metal ions, become the dominant factors promoting the partitioning of dibutyl phosphate to the interface.

Table 2: Influence of Cations on the Surface Tension of Aqueous Dibutyl Phosphate Solutions

| Cation | Ionic Strength | Effect on Surface Tension |

| Na⁺ | Increasing | Promotes DBP adsorption |

| Li⁺ | Increasing | Promotes DBP adsorption |

| Cs⁺ | Increasing | Promotes DBP adsorption |

| Mg²⁺ | Increasing | Promotes DBP adsorption |

Ionic Liquid-like Behavior in Binary Mixtures

Binary mixtures containing this compound exhibit fascinating properties that mimic those of ionic liquids, primarily due to complex intermolecular interactions and self-assembly phenomena. This behavior is particularly evident in mixtures with alkylamines, where proton transfer events lead to the formation of charged species, resulting in a significant alteration of the physicochemical properties of the mixture.

Phosphate-to-Amine Proton Transfer Mechanisms

A key phenomenon driving the ionic liquid-like behavior in binary mixtures of dibutyl phosphate and alkylamines is the transfer of a proton from the phosphate group to the amine group. This acid-base reaction results in the formation of an ion pair, which fundamentally changes the nature of the intermolecular interactions within the mixture.

Research on mixtures of dibutyl phosphate (DBP) and n-propylamine (PA) has shown that a proton is transferred from the P-OH group of the dibutyl phosphate to the lone pair of electrons on the nitrogen atom of the n-propylamine. This transfer is thermodynamically favorable due to the acidic nature of the phosphate group and the basic nature of the amine. The resulting species are the dibutyl phosphate anion and the propylammonium cation.

The general mechanism can be represented as: (C₄H₉O)₂PO(OH) + R-NH₂ ⇌ (C₄H₉O)₂PO(O)⁻ + R-NH₃⁺

This in-situ formation of ionic species leads to a significant increase in the viscosity and ionic conductivity of the mixture compared to the individual components. The extent of proton transfer and, consequently, the degree of ionic character in the mixture can be influenced by factors such as the stoichiometry of the mixture, the specific amine used, and the temperature.

| Amine Component | Key Structural Feature | Observed Effect on Proton Transfer | Resulting Mixture Property |

|---|---|---|---|

| n-Propylamine | Primary amine with a short alkyl chain | Efficient proton transfer leading to significant ion pair formation. | Substantial increase in viscosity and conductivity. |

| bis(2-ethylhexyl)amine | Secondary amine with bulky, branched alkyl chains | Proton transfer occurs, but steric hindrance influences the packing of the resulting ions. | Exhibits magnetically-induced birefringence, suggesting ordered domains. |

Complexation Chemistry and Applications in Separation Science

Metal Ion Complexation with Dibutyl Phosphate (B84403) and its Sodium Salt

Dibutyl phosphate is known to form stable complexes with a range of metal ions, which can alter their distribution between aqueous and organic phases during solvent extraction processes.

In the context of nuclear fuel reprocessing, the interaction of dibutyl phosphate with actinides and fission products is of paramount importance. Dibutylphosphoric acid (HDBP) is a primary degradation product of TBP and its presence can significantly impact the extraction and stripping of actinides. researchgate.net

The complexation of uranium (VI) with HDBP has been a subject of study. The presence of HDBP in the organic phase, consisting of TBP in a diluent like n-dodecane, has been shown to increase the distribution ratio of uranium (VI). researchgate.net This indicates the formation of strong, organic-soluble complexes between the phosphate and the uranium ions. researchgate.net The formation of these stable complexes can, however, negatively affect the back-extraction or stripping of actinides from the loaded organic phase during the recovery process. researchgate.net

Zirconium, a significant fission product, also exhibits strong complexation with dibutyl phosphate. This interaction can lead to the formation of precipitates or emulsions at the interface between the aqueous and organic phases, which can disrupt the solvent extraction process.

The complexation of lanthanide ions with dibutyl phosphate is also a key area of research, particularly in the context of separating actinides from lanthanides, which is a challenging step in nuclear waste management. Studies have investigated the affinity of lanthanide receptors for phosphate across the series from La(III) to Lu(III). nih.gov Generally, there is a steep and continuous increase in the affinity for phosphate as the ionic radius of the lanthanide decreases and its Lewis acidity increases. nih.gov This trend suggests that the later, heavier lanthanides form more stable complexes with phosphate-based ligands. nih.gov

Research on specific lanthanide complexes with ligands derived from BINAPO (1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine oxide)) has provided insights into their coordination chemistry. researchgate.net While not directly involving sodium dibutyl phosphate, these studies highlight the fundamental interactions between lanthanide ions and organophosphorus compounds.

The structural characteristics of metal-dibutyl phosphate complexes are crucial for understanding their behavior in separation processes. For lanthanide complexes, spectroscopic techniques have been employed to investigate the binding of phosphate anions. nih.gov These studies can reveal whether the phosphate binds in a monodentate or bidentate fashion. The coordination of the phosphate group to the metal center is a key aspect of the complex's structure and stability. In many transition metal phosphate complexes, the phosphate ligand binds to the metal through one or more of its oxygen atoms. wikipedia.org

The table below summarizes the coordination modes of phosphate ligands with metal ions.

| Coordination Mode | Description | Example |

| Monodentate | The phosphate ligand binds to the metal ion through one oxygen atom. | [Co(NH3)5(PO4)] |

| Bidentate, chelating | The phosphate ligand binds to a single metal ion through two oxygen atoms, forming a chelate ring. | [Co(ethylenediamine)2(PO4)] |

| Bidentate, bridging | The phosphate ligand bridges two metal ions, binding to each through one oxygen atom. | [Mo2(HPO4)4]4− |

| Tridentate, bridging | The phosphate ligand binds to three metal ions. | [Re3Cl9(PO4)]3− |

This table provides a general overview of phosphate coordination modes and is not specific to this compound.

The interaction of dibutyl phosphate with other metal ions such as iron, cobalt, nickel, and gadolinium is also of interest. The solubilities of ferric dibutyl phosphate have been measured in aqueous nitric acid solutions and in TBP solvent extraction solutions. unt.edu These studies provide data on the conditions under which iron-dibutyl phosphate complexes may precipitate.

Research on cobalt and nickel complexes with di-tert-butyl phosphate has shown the formation of various coordination compounds, including transition metal phosphate cages. researchgate.net While using a different alkyl phosphate, this work provides insight into the potential structures and reactivity of cobalt and nickel with organophosphate ligands. The extraction of Ni(II) can be enhanced in the presence of TBP, suggesting the formation of adducts. researchgate.net

Gadolinium(III) is known to form complexes with phosphate in aqueous solutions. usf.edu The formation constants for gadolinium phosphate complexes have been determined, indicating that these interactions can be significant. usf.edu In the context of gadolinium-based contrast agents for medical imaging, the stability of the gadolinium complex is crucial, and interaction with endogenous ions like phosphate is an important consideration. nih.gov

Role in Solvent Extraction Processes (e.g., PUREX Process)

This compound, or more commonly its acidic form, dibutylphosphoric acid (HDBP), plays a significant and often detrimental role in solvent extraction processes like PUREX (Plutonium Uranium Reduction Extraction). The PUREX process is the standard method for reprocessing spent nuclear fuel to recover uranium and plutonium. wikipedia.org

Dibutyl phosphate is a major degradation product of the TBP solvent used in the PUREX process, formed through the hydrolysis and radiolysis of TBP. researchgate.netunt.edu The presence of DBP in the solvent can have several adverse effects on the process.

It can significantly alter the extraction behavior of uranium and plutonium. researchgate.net While it can increase the extraction of these elements into the organic phase, it severely hinders their subsequent stripping or back-extraction into the aqueous phase. researchgate.net This is due to the formation of very stable complexes with uranium and plutonium.

Furthermore, the complexation of DBP with certain fission products, like zirconium, can lead to the formation of interfacial crud or a third phase, which complicates the separation process and can lead to operational problems. acs.org The need to remove DBP and its counterpart monobutyl phosphate (MBP) from the solvent is addressed by washing the recycled solvent with a dilute sodium carbonate solution. unt.eduosti.gov

The table below summarizes the effects of dibutyl phosphate on the PUREX process.

| Effect | Description |

| Increased Extraction | Forms strong, organic-soluble complexes with uranium and plutonium, increasing their transfer to the organic phase. |

| Impeded Stripping | The stability of the metal-DBP complexes makes it difficult to back-extract uranium and plutonium into the aqueous phase for recovery. |

| Interfacial Crud/Third Phase Formation | Complexation with fission products like zirconium can lead to the formation of precipitates and emulsions at the phase interface. |

| Reduced Selectivity | The strong complexing ability of DBP can reduce the selectivity of the separation process by co-extracting undesirable fission products. |

Formation of Sparingly Soluble Metal-Dibutyl Phosphate Precipitates

This compound, and its protonated form, dibutyl phosphate (DBP), play a significant role in the formation of sparingly soluble precipitates with various metal ions. This precipitation behavior is of particular importance in solvent extraction processes, such as the PUREX process for nuclear fuel reprocessing, where the presence of DBP as a degradation product of the extractant tributyl phosphate (TBP) can lead to operational challenges. The formation of these precipitates can result in the loss of valuable metals to solid phases, the clogging of equipment, and the creation of stable emulsions that hinder phase separation.

One of the most well-documented examples of such precipitation involves zirconium (Zr). The interaction between Zr(IV) and DBP can lead to the formation of colloidal precipitates at the interface between the aqueous and organic phases. tandfonline.com Research has shown that the formation of these precipitates is highly dependent on the molar ratio of DBP to Zr. tandfonline.com When the DBP/Zr molar ratio is below 2, the distribution of zirconium into the organic phase increases with the ratio. However, once the ratio exceeds 2, the distribution factor for zirconium becomes saturated, and colloidal precipitation is observed. tandfonline.com Spectroscopic analysis of these precipitates has revealed that they are polymeric in nature, with zirconium atoms bridged by two to four DBP molecules. tandfonline.com The structure involving four DBP molecules coordinated to a single zirconium atom is believed to be a major contributor to the formation of the precipitate. tandfonline.com The solubility of zirconium dibutyl phosphate has been studied in aqueous solutions of uranyl nitrate (B79036) and nitric acid, with solubility increasing with higher uranium concentrations. unt.edu

Iron (Fe) is another metal known to form precipitates with dibutyl phosphate. The solubility of Fe(III) in the solvent can be limited by the formation of iron dibutyl phosphate precipitates, which can impact extraction processes. researchgate.net

The formation of uranium-DBP complexes can also lead to precipitates. These complexes can form an insoluble yellow solid under certain acidic conditions, which is a concern in nuclear reprocessing due to the potential for accumulation and criticality issues. researchgate.net While uranium-monobutyl phosphate (MBP) complexes tend to be more soluble, the uranium-DBP complex has limited solubility and can precipitate, coating the surfaces of process equipment. nuclearinst.com

The solubility of rare earth element dibutyl phosphates has also been investigated. For instance, the solubility of neodymium dibutyl phosphate in various diluents is influenced by the nature of the diluent, with a general trend of decreasing solubility in more polar solvents. osti.gov

Table 1: Conditions for Zirconium-Dibutyl Phosphate Precipitation

| Parameter | Condition for Precipitation | Observation |

|---|---|---|

| DBP/Zr Mole Ratio | > 2 | Colloidal precipitation at the organic-aqueous interface. tandfonline.com |

| Zirconium Distribution | Saturated above a DBP/Zr ratio of 2. tandfonline.com | Further increases in DBP concentration do not increase Zr extraction into the organic phase. tandfonline.com |

Examination of Antagonistic and Synergistic Effects in Mixed Extractant Systems

In the realm of solvent extraction, the combination of different extractants can lead to non-additive effects on the extraction of metal ions. These effects are categorized as either antagonistic, where the extraction is less than the sum of the individual extractants, or synergistic, where the extraction is enhanced. Dibutyl phosphate (DBP), often present as an impurity or a co-extractant, can participate in both types of interactions.

Antagonistic Effects:

Synergistic Effects:

Conversely, DBP can also exhibit synergistic effects when intentionally used in mixed extractant systems for the recovery of specific metals. A notable example is the extraction of uranium. Research has demonstrated that the combination of certain acidic organophosphorus extractants with neutral extractants like TBP can significantly enhance the extraction of uranium (VI).

For instance, a synergistic mixture of di-nonyl phenyl phosphoric acid (DNPPA) and tri-n-butyl phosphate (TBP) has been shown to be effective for the extraction of uranium from phosphoric acid. researchgate.net The presence of TBP in this system enhances the extraction efficiency of DNPPA. Similarly, the extraction of uranium (VI) from sulfuric acid solutions by di-4-octylphenyl phosphoric acid (DOPPA) is enhanced by the addition of neutral organophosphorus compounds such as TBP, dibutylbutyl phosphonate (DBBP), and tri-n-octyl phosphine oxide (TOPO). osti.gov The synergistic effect was found to increase in the order TBP < DBBP < TOPO. osti.gov

Table 2: Synergistic Extraction of Uranium (VI) with Mixed Extractant Systems

| Primary Extractant | Synergistic Agent | Observation | Reference |

|---|---|---|---|

| di-nonyl phenyl phosphoric acid (DNPPA) | tri-n-butyl phosphate (TBP) | Enhanced extraction of uranium from phosphoric acid. | researchgate.net |

| di-4-octylphenyl phosphoric acid (DOPPA) | tri-n-butyl phosphate (TBP) | Synergistic enhancement of uranium extraction from sulfuric acid. | osti.gov |

| di-4-octylphenyl phosphoric acid (DOPPA) | dibutylbutyl phosphonate (DBBP) | Greater synergistic effect than with TBP for uranium extraction. | osti.gov |

| di-4-octylphenyl phosphoric acid (DOPPA) | tri-n-octyl phosphine oxide (TOPO) | Strongest synergistic effect among the tested agents for uranium extraction. | osti.gov |

Catalytic Applications and Advanced Materials Science

Dibutyl Phosphate (B84403) as an Organocatalyst in Polymer Synthesis

As an organocatalyst, dibutyl phosphate offers a metal-free alternative for various polymerization reactions, which is particularly advantageous for applications in biomedical and electronic fields where metal contamination can be a concern. Its effectiveness at high temperatures also makes it suitable for industrially relevant bulk polymerization processes guidechem.comenke-chem.com.

Dibutyl phosphate has demonstrated considerable efficacy as a catalyst for the ring-opening polymerization (ROP) of a variety of cyclic esters. This process is a key route to producing a range of biodegradable polyesters. Research has shown that DBP can effectively catalyze the polymerization of monomers such as ε-caprolactone (CL), δ-valerolactone (VL), trimethylene carbonate (TMC), and L-lactide (LA) guidechem.comenke-chem.com. These reactions, often conducted under bulk conditions at elevated temperatures up to 180 °C, yield well-defined polyesters with predictable molecular weights and narrow dispersities (Đm typically between 1.08–1.31) guidechem.com. The ability of organic phosphoric acids like DBP to operate under these conditions without causing common side reactions like transesterification, epimerization, or decarboxylation is a significant advantage guidechem.comenke-chem.com.

The controlled nature of DBP-catalyzed ROP allows for the synthesis of various polymer architectures, including homopolymers, diblock copolymers, and end-functionalized polymers guidechem.com. For instance, the polymerization of L-lactide using dibutyl phosphate at 150 °C has successfully produced polylactides (PLAs) with molecular weights around 10⁴ g/mol specialchem.com. This highlights the utility of DBP in creating commercially relevant bio-based polyesters guidechem.com.

Table 1: Examples of Cyclic Esters Polymerized with Dibutyl Phosphate Catalyst

| Monomer | Resulting Polymer | Molecular Weight Range (kg/mol) | Dispersity (Đm) | Reference |

|---|---|---|---|---|

| ε-caprolactone (CL) | Poly(ε-caprolactone) (PCL) | 2.1 - 55 | 1.08–1.31 | guidechem.com |

| δ-valerolactone (VL) | Poly(δ-valerolactone) (PVL) | 2.1 - 55 | 1.08–1.31 | guidechem.com |

| Trimethylene carbonate (TMC) | Poly(trimethylene carbonate) (PTMC) | 2.1 - 55 | 1.08–1.31 | guidechem.com |

| L-lactide (LA) | Poly(L-lactide) (PLLA) | ~10 | Not Specified | specialchem.com |

The mechanism by which phosphoric acid derivatives like dibutyl phosphate catalyze the ring-opening polymerization of cyclic esters is understood to be a bifunctional activation process. This mechanism involves the dual role of the phosphoric acid catalyst, which simultaneously activates both the monomer and the initiating alcohol (or the growing polymer chain end) guidechem.comspecialchem.com.

NMR titration experiments have confirmed this bifunctional activation mechanism for DBP-catalyzed ROP guidechem.com. In this proposed mechanism, the acidic proton of the phosphate group protonates the carbonyl oxygen of the cyclic ester, making it more susceptible to nucleophilic attack. Simultaneously, the phosphoryl oxygen of the catalyst acts as a general base, deprotonating the initiating alcohol and increasing its nucleophilicity. This concerted activation facilitates the ring-opening of the monomer and its addition to the growing polymer chain specialchem.com. This bifunctional nature is crucial for the controlled/living characteristics of the polymerization, allowing for the synthesis of polymers with defined structures and low polydispersity guidechem.com.

The use of dibutyl phosphate as an organocatalyst is particularly relevant to the synthesis of bio-based polyesters, which are derived from renewable resources and offer a more sustainable alternative to petroleum-based plastics guidechem.comfujifilm.com. The development of efficient catalytic systems for the polymerization of bio-based monomers is a key focus in the transition towards a circular economy researchgate.net.

DBP-catalyzed ROP has been successfully employed to produce a variety of bio-based polyesters guidechem.com. The ability to polymerize monomers like L-lactide, which is derived from corn starch or sugarcane, into polylactic acid (PLA) is a prime example specialchem.com. The resulting polymers are not only derived from renewable feedstocks but are also often biodegradable and biocompatible, making them suitable for a wide range of applications, from packaging to medical implants researchgate.netnih.gov. The efficiency and control offered by DBP in these polymerizations make it a valuable tool for advancing the production of sustainable polymeric materials guidechem.comnih.gov.

Role in Cross-linking Reactions and Material Modification

Beyond its role as a primary polymerization catalyst, dibutyl phosphate also functions as a key agent in cross-linking reactions and the modification of polymer networks. These applications are crucial for tailoring the final properties of materials for specific uses, such as in coatings and advanced dynamic polymers.

In the paint and coatings industry, dibutyl phosphate serves multiple functions. It is used as a catalyst for cross-linking reactions in the curing of phenolic and urea (B33335) resins rockchemicalsinc.com. This catalytic action helps to form a durable, cross-linked polymer network, which is essential for the protective and aesthetic properties of the coating.

Additionally, DBP is utilized as a plasticizer in coating formulations guidechem.comenke-chem.comlanxess.com. Plasticizers are added to polymers to increase their flexibility and durability guidechem.com. In coatings based on physically drying binders like nitrocellulose, external plasticizers such as dibutyl phosphate are necessary to ensure proper film formation, leading to optimal elasticity and adhesion to the substrate specialchem.com. Dibutyl phosphate also acts as an organic solvent in the manufacturing of inks and coatings and can be used as an anti-foaming agent enke-chem.comrockchemicalsinc.com. Furthermore, its flame-retardant properties are leveraged in the development of fire-resistant coatings enke-chem.comgoogle.com.

A significant application of dibutyl phosphate in advanced materials science is its role as a transesterification catalyst in vitrimer systems guidechem.com. Vitrimers are a class of polymers that, while being covalently cross-linked like traditional thermosets, can change their network topology through associative exchange reactions at elevated temperatures. This allows them to be reprocessed, repaired, and recycled, similar to thermoplastics nih.govnih.gov.

The key to vitrimer behavior is the presence of dynamic covalent bonds and a suitable catalyst to facilitate their exchange. Dibutyl phosphate can act as an effective catalyst for transesterification reactions, which are a common exchange mechanism in epoxy-based and polyester-based vitrimers guidechem.comnih.gov. The phosphate group facilitates the exchange of ester linkages within the polymer network, allowing the material to flow and be reshaped at high temperatures without losing its cross-linked integrity upon cooling guidechem.comrsc.org. The presence of dibutyl phosphate enables thermo-activated bond exchange reactions, which are fundamental to the stress relaxation and malleability of vitrimer materials guidechem.com. This integration of phosphate catalysts is crucial for the development of robust, yet reprocessable and sustainable polymer networks.

Precursor and Additive Functions in Industrial Formulations

Sodium dibutyl phosphate and its parent compound, dibutyl phosphate, serve as important precursors and additives in various industrial applications, ranging from complex chemical syntheses to the modification of material properties in textiles and polymers.

Synthesis of Glycosyl Phosphates and 2-Aminophosphates

While this compound is the salt form, its corresponding acid, dibutyl phosphate, is a key reactant in the synthesis of certain organic compounds.

In the field of carbohydrate chemistry, dibutyl phosphate is utilized as a reactant for the synthesis of glycosyl phosphates. sigmaaldrich.com Glycosyl phosphates are versatile donors in the synthesis of complex oligosaccharides, which are crucial for various biological functions. nih.govorgsyn.orgnih.gov The synthesis often involves the use of 1,2-orthoesters or the opening of 1,2-anhydrosugars with a phosphate diester like dibutyl phosphate. sigmaaldrich.comorgsyn.org This method provides a direct and high-yielding route to glycosyl phosphates, which can then be used in the formation of O-glycosides, C-glycosides, and complex oligosaccharide chains. nih.govorgsyn.org

Dibutyl phosphate also participates in the synthesis of 2-aminophosphates. sigmaaldrich.com This is achieved through a catalyst-free, regioselective, and enantiospecific SN2-type ring-opening reaction with aziridines. sigmaaldrich.com

Currently, there is limited direct evidence in the reviewed literature detailing the specific role of this compound as a primary precursor in these particular syntheses. The literature predominantly points to the use of the acidic form, dibutyl phosphate.

Table 1: Role of Dibutyl Phosphate in Chemical Synthesis

| Product | Synthetic Route | Role of Dibutyl Phosphate |

| Glycosyl Phosphates | Reaction with 1,2-orthoesters or 1,2-anhydrosugars | Reactant |

| 2-Aminophosphates | Catalyst-free SN2-type ring opening of aziridines | Reactant |

Antistatic Agent Applications in Textile and Polymer Industries

This compound belongs to a class of organic phosphate salts that are effective antistatic agents in both the textile and polymer industries. specialchem.com The accumulation of static electricity on the surface of materials like plastics and textiles can lead to various problems, including dust attraction, handling difficulties, and electrostatic discharge. pcc.eu Antistatic agents work by increasing the surface conductivity of the material, allowing for the dissipation of static charges.

In the textile industry , antistatic agents are crucial for improving the processability of fibers and the comfort of the final fabric. chemluyue.comtanatexchemicals.comiropolymer.com They can be applied during the dyeing and finishing processes to eliminate static electricity in synthetic fibers such as polyester, polyacrylonitrile, and polypropylene, as well as in blended fabrics. chemluyue.comiropolymer.com Organic phosphate salts, like this compound, can be included in antistatic compositions applied to fabrics. google.com

In the polymer industry , plastics are prone to static charge build-up due to their insulating nature. pcc.eu Antistatic additives are incorporated into the polymer matrix or applied to the surface to mitigate these effects. specialchem.comsweesengrg.com.sg Organic phosphate acid ester salts are a common type of internal antistatic agent. specialchem.comsweesengrg.com.sg After being compounded with the polymer, they migrate to the surface and form a hygroscopic layer that attracts moisture from the air, which in turn helps to dissipate static charges. pcc.eu This provides a long-lasting antistatic effect. pcc.eu

Table 2: Application of Phosphate-based Antistatic Agents

| Industry | Application Area | Mechanism of Action |

| Textile | Fiber processing, dyeing, and finishing | Increases surface conductivity of fibers |

| Polymer | Compounding with plastics | Migrates to the surface and forms a conductive, hygroscopic layer |

Environmental Fate, Transport, and Remediation Strategies

Biodegradation Potential and Characteristics

Biodegradation is a key process for the removal of many organic pollutants from the environment. Numerous studies on related compounds like dibutyl phthalate (DBP) and tributyl phosphate (B84403) (TBP) indicate that the dibutyl phosphate structure is susceptible to microbial breakdown.

Microorganisms, including various bacterial strains, can utilize these compounds as a source of carbon and energy. The degradation process for TBP, for instance, proceeds through stepwise hydrolysis, first to dibutyl phosphate (DBP) and then to monobutyl phosphate (MBP), ultimately releasing inorganic phosphate. A mixed culture dominated by Pseudomonas species demonstrated the ability to biodegrade TBP, with optimal conditions at a pH of 7 and a temperature of 30°C. researchgate.net Similarly, a novel bacterial isolate, Sphingobium sp. strain RSMS, was shown to biodegrade TBP to DBP, and subsequently to butanol and phosphate. nih.gov

The degradation rate is influenced by several environmental factors. For a bacterial consortium designated LV-1, the optimal conditions for DBP degradation were found to be a temperature of 30°C and a pH of 7.0. unt.edu The degradation efficiency is also dependent on the initial concentration of the pollutant. The LV-1 consortium could completely degrade DBP within three days at concentrations below 500 mg/L. unt.edu Another strain, Paenarthrobacter sp. Shss, efficiently degraded 1 g/L of DBP within 15 hours, metabolizing it via monobutyl phthalate to phthalic acid. hep.com.cn

| Microorganism/Consortium | Substrate | Optimal pH | Optimal Temperature | Key Findings |

|---|---|---|---|---|

| Pseudomonas-dominated mixed culture | Tributyl Phosphate (TBP) | 7.0 | 30°C | Degradation proceeds via dibutyl phosphate; inhibited by certain metals and high concentrations of inorganic phosphate. researchgate.net |

| Bacterial Consortium LV-1 | Dibutyl Phthalate (DBP) | 7.0 | 30°C | Completely degraded DBP (<500 mg/L) in 3 days; degradation rate dependent on initial concentration. unt.edu |

| Paenarthrobacter sp. Shss | Dibutyl Phthalate (DBP) | Not specified | 30°C | Degraded 1 g/L of DBP within 15 hours; degradation pathway is DBP -> Monobutyl phthalate -> Phthalic acid. hep.com.cn |

| Acinetobacter baumannii DP-2 | Dibutyl Phthalate (DBP) | Not specified | Not specified | Degradation rate reached 85.86% under optimized conditions; pathway confirmed from DBP to phthalic acid (PA) and then to benzoic acid (BA). |

Waste Treatment and Management Strategies

For waste streams containing sodium dibutyl phosphate, particularly those from the nuclear industry, specialized treatment methods are required to mineralize the organic component and manage the associated radioactivity.

Pyrolysis has proven to be an effective method for treating organic radioactive liquid waste containing this compound, which often arises from the alkaline hydrolysis of spent PUREX solvent. This process involves heating the waste in an inert atmosphere, which leads to the complete mineralization of this compound into sodium phosphate (Na₃PO₄).

This thermal decomposition effectively destroys the organic component of the waste, separating it from the radioactive content. The resulting residue, which contains the radionuclides, can then be safely immobilized. Studies have shown that this residue can be incorporated into a cement waste form. A cement form containing 20 wt% of the undissolved pyrolysis residue achieved a leachability index greater than 6, meeting the acceptance criteria for safe, long-term disposal. This combined approach of alkaline hydrolysis followed by pyrolysis offers a comprehensive solution for managing complex organic radioactive liquid waste.

Ozone oxidation is an advanced oxidation process (AOP) used to mineralize organic compounds in aqueous waste. This technique is applicable for the treatment of waste containing di-n-butyl phosphate (DBP), the acidic form of this compound. mdpi.com The process involves bubbling ozone gas through the solution, where it directly or indirectly (via the formation of hydroxyl radicals) oxidizes the organic molecules.

An experimental study demonstrated the effectiveness of ozone oxidation for mineralizing DBP. In a semi-batch reactor, an initial DBP concentration of 2300 ppm was reduced to just 30 ppm within 600 minutes of treatment with ozone at ambient temperature. mdpi.com The study also found that the oxidation process is more rapid at elevated temperatures, indicating that temperature is a key parameter in optimizing the treatment process. mdpi.com The oxidation kinetics were found to be appropriately described by a first-order kinetic model. mdpi.com This method represents a viable strategy for treating aqueous wastes containing dibutyl phosphate, breaking it down into more stable, inorganic forms. mdpi.com

| Parameter | Condition | Result |

|---|---|---|

| Initial DBP Concentration | 2300 ppm | Final DBP concentration reduced to 30 ppm. mdpi.com |

| Treatment Time | 600 minutes | |

| Temperature | Ambient | |

| Effect of Temperature | Elevated vs. Ambient | Oxidation of DBP is faster at elevated temperatures. mdpi.com |

Chemical Precipitation Approaches in Waste Stream Management

Chemical precipitation is a widely utilized and effective method for the removal of phosphorus compounds, including organophosphates like this compound, from wastewater streams. This process involves the addition of chemical coagulants to convert soluble phosphate ions into insoluble precipitates, which can then be separated from the liquid phase through sedimentation or filtration. The selection of the precipitating agent, operational pH, and dosage are critical factors that influence the efficiency of phosphate removal.

Several chemical precipitants have been investigated for their efficacy in removing organophosphorus compounds. These primarily include metal salts such as those of lanthanum, cerium, calcium, and magnesium. Each of these exhibits different precipitation mechanisms and optimal operational conditions.

Lanthanum-Based Precipitation

Lanthanum salts, such as lanthanum chloride (LaCl₃), have demonstrated a high affinity for phosphate ions, forming highly insoluble lanthanum phosphate (LaPO₄) precipitates. researchgate.net This strong affinity allows for effective phosphate removal across a range of pH values. Research indicates that lanthanum is effective for phosphate removal from domestic wastewater, which typically has a pH between 7 and 8, often without the need for pH adjustment. epa.gov

Studies have shown that with lanthanum, a residual phosphate concentration of less than 0.1 mg/L as phosphorus can be achieved over a broad pH range of 4.5 to 8.5 at a 2:1 lanthanum-to-phosphate equivalence ratio. epa.gov The effectiveness of lanthanum in precipitating organophosphates is attributed to the formation of stable lanthanum organophosphate complexes.

Table 1: Effect of pH on Phosphate Removal Efficiency using Lanthanum

| pH | Lanthanum-to-Phosphate Equivalence Ratio | Residual Phosphate (mg/L as P) |

| 4.5 | 2:1 | < 0.1 |

| 6.0 | 2:1 | < 0.1 |

| 7.5 | 2:1 | < 0.1 |

| 8.5 | 2:1 | < 0.1 |

Note: Data is generalized from studies on phosphate precipitation and is indicative of performance for organophosphates like this compound.

Cerium-Based Precipitation

Cerium salts, such as cerium chloride (CeCl₃), are also highly effective in precipitating phosphates. Cerium exhibits a strong affinity for phosphate ions, leading to the formation of insoluble cerium phosphate (CePO₄). mdpi.com A significant advantage of using cerium is its effectiveness over a wide pH range, from acidic to alkaline conditions (pH 3 to 10), with removal efficiencies consistently between 89% and 98%. mdpi.com

The dissolution of cerium dibutylphosphate has been noted to be pH-dependent. At a pH above 9, the precipitation of cerium hydroxide (B78521), Ce(OH)₃, occurs. researchgate.net This suggests that at higher pH levels, the removal mechanism may involve both direct precipitation of cerium dibutylphosphate and co-precipitation with cerium hydroxide.

Table 2: Phosphate Removal Efficiency of Cerium at Various pH Levels

| pH | Phosphate Removal Efficiency (%) |

| 3 | 89.5 |

| 5 | ~95 |

| 7 | ~98 |

| 9 | 98.9 |

| 10 | 98.9 |

Source: Adapted from studies on general phosphate removal by cerium coagulation. mdpi.com

Calcium-Based Precipitation

Calcium hydroxide, commonly known as lime, is a widely used and cost-effective chemical for phosphate precipitation. The addition of lime to wastewater increases the pH, and at sufficiently high pH levels (typically above 10), calcium ions react with phosphate to form insoluble hydroxyapatite [Ca₅(PO₄)₃(OH)]. epa.govresearchgate.net

The efficiency of phosphate removal using lime is highly dependent on the final pH of the wastewater. While effective, lime treatment often results in a larger volume of sludge compared to other precipitants. epa.gov For organophosphates, the high pH environment can also promote the hydrolysis of the ester bonds, breaking down the organophosphate into inorganic phosphate, which is then precipitated.

Table 3: Research Findings on Calcium Hydroxide Precipitation of Phosphates

| Parameter | Condition | Result |

| Optimal pH | > 10 | High phosphate removal (>90%) |

| Precipitate Formed | Hydroxyapatite [Ca₅(PO₄)₃(OH)] | Insoluble solid |

| Key Consideration | Sludge Volume | Generally higher than with other metal salts |

Note: This data is based on general phosphate removal studies and is applicable to the treatment of this compound waste streams.

Magnesium-Based Precipitation

Magnesium salts, often in the form of magnesium hydroxide [Mg(OH)₂], can also be used for phosphate removal. In some wastewater treatment processes, magnesium is used to induce the precipitation of struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O), which can be a method for nutrient recovery. While less common as a primary precipitant for organophosphates compared to lanthanides or calcium, magnesium hydroxide can contribute to phosphate removal, particularly in wastewaters with suitable concentrations of ammonia and phosphate. The process is also pH-dependent, with struvite precipitation being favored under slightly alkaline conditions.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopy is a cornerstone in the analysis of sodium dibutyl phosphate (B84403), offering non-destructive ways to probe its chemical environment, bonding, and dynamics at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of sodium dibutyl phosphate in solution.

¹H and ¹³C NMR: These techniques are used to map the hydrogen and carbon framework of the dibutyl phosphate anion. The ¹H NMR spectrum would show distinct signals corresponding to the protons on the four carbons of the butyl chains, with chemical shifts and coupling patterns characteristic of the alkyl group. Similarly, the ¹³C NMR spectrum would display four unique resonances for the carbon atoms of the butyl chain.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. Studies on dibutyl phosphate (DBP) in various polar solvents have utilized ³¹P NMR chemical shift changes to investigate intermolecular interactions. researchgate.net These shifts can provide information on effects like acid dissociation. researchgate.net

²³Na and ³⁹K NMR: These nuclei can be used to study the interactions of the respective cations with the dibutyl phosphate anion. However, research investigating the intermolecular interactions between DBP and alkaline ions using ³¹P NMR chemical shift changes did not detect specific interactions with Na⁺ or K⁺ ions in the studied systems. researchgate.net This suggests that in certain solutions, the sodium ion may exist as a relatively free counter-ion.

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups within this compound and providing a unique "molecular fingerprint". thermofisher.com

FT-IR Spectroscopy: This technique measures the absorption of infrared light by the molecule, exciting its vibrational modes. thermofisher.com For this compound, key absorption bands would be associated with the phosphate group and the alkyl chains. FT-IR has been effectively used to discriminate between dibutylphosphoric acid (HDBP) and its parent compound, tributyl phosphate (TBP), particularly in complex solvent systems. acs.org The phosphate group (PO₄³⁻) vibrations are typically observed in specific regions of the spectrum. researchgate.net

Raman Spectroscopy: This complementary technique measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule's vibrations. thermofisher.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, Raman would also detect vibrations of the P-O bonds and the C-H and C-C bonds of the butyl chains.

The table below summarizes the expected vibrational modes for the dibutyl phosphate anion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

| C-H Stretching | 2800 - 3000 | Butyl Chains (-CH₂, -CH₃) |

| P=O Stretching | ~1200 - 1300 | Phosphate Group |

| P-O-C Stretching | ~1000 - 1100 | Phosphate Ester Linkage |

| O-P-O Bending | ~500 - 650 | Phosphate Group |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique ideal for determining the local geometric and electronic structure around a specific atom. uiowa.edu For this compound, XAS can be used to probe the coordination environment of the sodium cation and the phosphorus atom.

XANES (X-ray Absorption Near Edge Structure): The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. nih.gov Analysis of the P K-edge XANES can reveal details about the hybridization of phosphorus and oxygen orbitals and how they are influenced by coordination with sodium. mdpi.com

EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region provides precise information about the bond distances, coordination number, and identity of the neighboring atoms surrounding the absorbing atom. nih.gov By tuning the X-ray energy to the sodium or phosphorus absorption edge, one could determine the precise Na-O and P-O bond lengths and coordination numbers, providing a detailed picture of the ionic interaction and local structure in both solid and solution phases without the need for crystalline samples. nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.org this compound itself is a diamagnetic compound with no unpaired electrons and therefore is not directly observable by ESR.

However, ESR can be ingeniously applied to study aggregation phenomena in systems containing this compound through the use of spin probes or spin labels. In this method, a stable paramagnetic molecule (a spin probe) is introduced into the system in small quantities.

The ESR spectrum of the spin probe is highly sensitive to its local environment and mobility.

As this compound molecules begin to aggregate (e.g., forming micelles), the spin probe can partition into these aggregates.

Any change in the rotational motion of the probe upon entering the aggregate will cause a distinct change in the shape of its ESR spectrum.

By analyzing these spectral changes, researchers can obtain information about the formation of aggregates, the microviscosity of their interior, and the dynamics of the system. This approach has been successfully used to study the structural and dynamical properties of acyl chains in lipid membranes. nih.gov

Vibrational Sum Frequency Generation (vSFG) is a surface-specific spectroscopic technique used to study the structure and orientation of molecules at interfaces. aip.orgaip.org Because vSFG is a second-order nonlinear optical process, it is forbidden in centrosymmetric media (like a bulk solution), making it exquisitely sensitive to the interface where this symmetry is broken. aip.org

Studies using vSFG have investigated the interfacial behavior of dibutyl phosphate (DBP) at the air-water interface, which serves as a model for liquid-liquid extraction systems. fourwaves.com These studies have revealed how factors like bulk concentration and the presence of different cations (including Na⁺) affect the partitioning and orientation of DBP molecules at the interface. aip.orgosti.gov

Key findings from vSFG studies on DBP interfaces include the identification of specific vibrational modes:

C-H Stretching Modes: Peaks around 2855 cm⁻¹ and 2885 cm⁻¹ are assigned to the symmetric stretches of the CH₂ and CH₃ groups, respectively, of the DBP's butyl chains. aip.org The intensity of these peaks relates to the concentration and ordering of DBP at the interface.

O-H Stretching Modes: Broad peaks around 3200 cm⁻¹ and 3400 cm⁻¹ correspond to interfacial water molecules with strong and weak hydrogen bonding, respectively. aip.org A sharp peak near 3700 cm⁻¹ is assigned to the "free" O-H bond of water molecules dangling at the interface. aip.org

The table below details the vSFG spectral assignments for DBP at an air-aqueous interface. aip.orgaip.org

| Wavenumber (cm⁻¹) | Assignment |

| ~2855 | Symmetric Stretch (SS) of CH₂ |

| ~2885 | Symmetric Stretch (SS) of CH₃ |

| ~3200 | O-H Stretch (Strong Hydrogen Bonding) |

| ~3400 | O-H Stretch (Weak Hydrogen Bonding) |

| ~3700 | Free O-H Stretch |

Chromatographic Separation and Quantification Methods

Chromatography is the primary method for separating this compound from related compounds, such as monobutyl phosphoric acid and tributyl phosphate, and for its precise quantification.

Gas Chromatography (GC): Direct analysis of the highly polar and low-volatility dibutyl phosphate by GC is challenging. chromforum.org A common and effective approach is to first convert it into a more volatile derivative. The NIOSH 5017 method, for example, involves derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form dibutyl trimethylsilyl (B98337) phosphate. cdc.gov This derivative can then be readily analyzed using a gas chromatograph, often equipped with a phosphorus-specific flame photometric detector (FPD). cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar compounds like this compound without the need for derivatization. A common method involves using a reversed-phase column, such as an RP-C18e, with a mobile phase consisting of a mixture like methanol (B129727) and water. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector. researchgate.net

Thin-Layer Chromatography (TLC): TLC provides a simpler and more rapid method for the separation of dibutylphosphoric acid from its related phosphate esters. rsc.org One developed method uses a silica (B1680970) gel-cellulose plate for separation. After separation, the spot corresponding to dibutylphosphoric acid can be isolated and quantified, for instance, by an indirect spectrophotometric method. rsc.org

The following table summarizes various chromatographic methods used for the analysis of dibutyl phosphate.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detector |

| GC cdc.gov | Packed column (e.g., 3% OV-101) | Helium | Yes (with BSTFA) | Flame Photometric (FPD) |

| HPLC researchgate.net | Reversed-Phase C18 (RP-C18e) | Methanol-Water | No | Ultraviolet (UV) |

| TLC rsc.org | Silica gel-cellulose | N/A | No | Visual/Spectrophotometric |

Ion Chromatography (IC) for Aqueous Samples and Degradation Products

Ion chromatography (IC) is a key technique for the analysis of this compound in aqueous samples and for monitoring its degradation products. cdc.govunt.edu This method is particularly well-suited for separating and quantifying ionic species in solution. In the context of nuclear waste management and environmental monitoring, IC is employed to determine the concentration of dibutyl phosphate (DBP) anions, which may be present as the sodium salt. rsc.org

The analysis of DBP, a degradation product of tributyl phosphate (TBP), can be challenging due to interfering substances present in samples, such as high concentrations of uranium and nitrate (B79036) ions. unt.edu Specialized sample preparation methods have been developed to overcome these challenges, ensuring more accurate and precise IC analysis. unt.edu The technique has been successfully used to analyze the composition of aqueous phases resulting from the treatment of spent organic solvents, providing essential data for process control and waste characterization. iaea.org

Table 1: Application of Ion Chromatography for Dibutyl Phosphate Analysis

| Analytical Target | Matrix | Purpose | Reference |

|---|---|---|---|

| Dibutyl phosphate (DBP) | Aqueous solutions with UO₂²⁺ and NO₃⁻ | Quantification and improved data accuracy | unt.edu |

| This compound | Aqueous phase of treated organic waste | Compositional analysis | iaea.org |

| Degradation Products | Degraded PUREX process solvent | Quantification | utwente.nl |

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis and Derivatized Forms

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the trace analysis of dibutyl phosphate and its related compounds. researchgate.net Due to the low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. researchgate.net This involves reacting the dibutyl phosphate with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a volatile derivative.

This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace amounts of DBP in complex organic matrices. For instance, GC/MS has been used to analyze the organic phases resulting from the alkaline hydrolysis of tributyl phosphate (TBP), confirming the presence of hydrolysis by-products. unt.edu The method provides definitive identification through the mass spectrum of the analyte, which serves as a chemical fingerprint.

Table 2: GC/MS Conditions for Derivatized Dibutyl Phosphate Analysis

| Parameter | Condition |

|---|---|

| Analyte | Dibutyl phosphate |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) |

Thin-Layer Chromatography (TLC) for Product Separation and Purity Assessment

Thin-layer chromatography (TLC) provides a straightforward and effective method for the separation of dibutylphosphoric acid from its related compounds, such as monobutylphosphoric acid and tributyl phosphate. iaea.org This technique is valuable for the qualitative assessment of product purity and for the quantitative determination of dibutylphosphoric acid. iaea.org

A specific TLC method has been developed using a composite silica gel-cellulose plate. iaea.org This stationary phase allows for the effective separation of the different phosphate esters. Following separation on the TLC plate, the isolated dibutylphosphoric acid can be quantified using an indirect spectrophotometric method. This involves measuring its ability to decrease the color intensity of a thorium-thoron complex. iaea.org The method is highly sensitive, capable of detecting less than 1 microgram of dibutylphosphoric acid on the plate. iaea.org

Other Characterization Techniques for Materials and Samples

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature. While detailed TGA studies focused solely on pure this compound are not extensively documented in the reviewed literature, the technique is applied to materials and waste forms where this compound is present. For instance, TGA has been used to analyze the thermal decomposition behavior of materials where this compound may be a component or a reagent. nih.gov

In the context of radioactive waste management, TGA has been performed on simulated waste samples containing various organic salts, including potentially this compound, to assess their thermal behavior. nih.gov These analyses have shown that such waste samples can contain significant amounts of water (31 to 52 wt%) and exhibit low exothermic reactions upon heating. nih.gov TGA is also used to study the volatilization characteristics of tributyl phosphate (TBP), the precursor to dibutyl phosphate, which provides insight into the behavior of phosphate compounds at elevated temperatures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a compound. For this compound, this method confirms the presence and determines the mass fractions of carbon, hydrogen, sodium, oxygen, and phosphorus. This verification is crucial for confirming the identity and purity of newly synthesized batches or for characterizing unknown samples. Various synthesized compounds, including those related to lanthanide separation where this compound is used, are routinely characterized by elemental analysis to confirm their stoichiometry. The technique is also applied to analyze the composition of complex aqueous and oil phases that may contain this compound and its degradation products. iaea.org

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₈NaO₄P)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 96.08 | 44.44 |

| Hydrogen | H | 1.01 | 18.18 | 8.42 |

| Sodium | Na | 22.99 | 22.99 | 10.64 |

| Oxygen | O | 16.00 | 64.00 | 29.61 |

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Solid-State Characterization

X-ray diffraction (XRD) and scanning electron microscopy (SEM) are indispensable tools for the solid-state characterization of materials containing this compound. XRD is used to identify the crystalline phases present in a solid sample by analyzing the diffraction pattern produced when it is irradiated with X-rays. This technique can confirm the crystalline structure of this compound and identify any crystalline impurities. XRD line broadening techniques can also be used to determine the average crystallite size of the material.

Scanning electron microscopy (SEM) provides high-resolution images of the surface morphology and texture of a sample. It is used to observe the particle size, shape, and aggregation of this compound or precipitates formed from it. For example, SEM has been used to visualize the morphology of crystals precipitated in a microfluidic device where this compound was used as a reactant for the selective separation of rare earth elements. Together, XRD and SEM provide comprehensive information on the crystalline nature and microstructure of solid samples.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Monobutylphosphoric acid |

| This compound |

| Thorium |

| Thoron |

| Tributyl Phosphate |

Titration Methods for Acid Content and Product Composition

Titrimetric analysis provides a robust and reliable method for quantifying the acid content and determining the composition of products containing this compound. These methods are founded on the principles of neutralization and complexation reactions, offering a quantitative measure of acidic species and the primary compound.

Potentiometric Titration for Acidity

Potentiometric titration is a widely employed technique to ascertain the acidic impurities present in this compound samples. This method involves monitoring the change in potential (or pH) of the sample solution as a titrant of a known concentration, typically a strong base like sodium hydroxide (B78521) (NaOH), is incrementally added. The equivalence point of the titration, where the moles of the titrant equal the moles of the acid, is identified by a sharp inflection in the titration curve (pH versus volume of titrant).

Table 1: Illustrative Potentiometric Titration Data for a Triprotic Acid

| Volume of NaOH added (mL) | pH |

| 0.00 | 1.50 |

| 5.00 | 1.85 |

| 10.00 | 2.15 |

| 15.00 | 2.50 |

| 20.00 | 3.05 |

| 24.00 | 4.02 |

| 25.00 | 6.15 |

| 26.00 | 8.25 |

| 30.00 | 9.10 |

| 40.00 | 9.85 |

| 49.00 | 10.80 |

| 50.00 | 11.50 |

Note: This data is representative of a phosphoric acid titration and is provided for illustrative purposes to demonstrate the expected data format from a potentiometric titration.

The precision of potentiometric titrations for similar organophosphate compounds has been reported to be high, with relative standard deviations often falling below 2-3%. yu.edu.jo

Indirect Titration for Dibutyl Phosphate Quantification

An indirect titration method has been developed for the determination of dibutyl phosphate (DBP) in complex mixtures. osti.gov This technique is particularly useful for assessing the composition of products where DBP is a key component. The method involves the precipitation of DBP with a known excess of thorium nitrate solution. osti.gov The unreacted thorium in the supernatant is then back-titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an appropriate indicator, such as xylenol orange. osti.gov